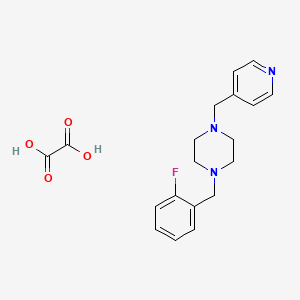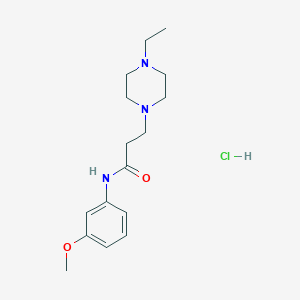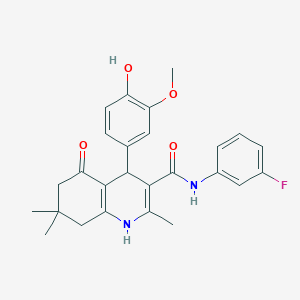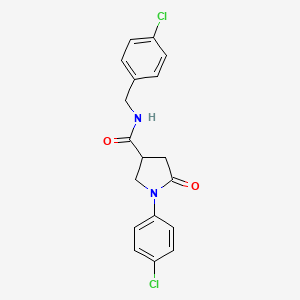![molecular formula C18H20N4O8S B3940028 1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3940028.png)
1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate
Übersicht
Beschreibung
1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate, commonly known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. NPPB is a potent inhibitor of chloride channels and is widely used as a tool for studying the physiological and biochemical effects of chloride channels in various biological systems.
Wissenschaftliche Forschungsanwendungen
NPPB has been extensively used in scientific research for studying the physiological and biochemical effects of chloride channels. Chloride channels are transmembrane proteins that regulate the flow of chloride ions across cell membranes. They play a critical role in various physiological processes such as cell volume regulation, acid-base balance, and neuronal excitability. NPPB is a potent inhibitor of chloride channels and is widely used as a tool for studying the role of chloride channels in various biological systems such as neurons, muscle cells, and epithelial cells.
Wirkmechanismus
NPPB acts as a potent inhibitor of chloride channels by binding to the channel pore and blocking the flow of chloride ions. The binding of NPPB to the channel pore is reversible, and the inhibition of chloride channels is concentration-dependent. NPPB has been shown to inhibit various types of chloride channels such as voltage-gated chloride channels, calcium-activated chloride channels, and cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels.
Biochemical and Physiological Effects:
NPPB has various biochemical and physiological effects depending on the type of chloride channel being inhibited. In neurons, NPPB has been shown to inhibit the hyperpolarization-activated chloride current (Ih) and the calcium-activated chloride current (ICl(Ca)). In muscle cells, NPPB has been shown to inhibit the chloride conductance of the sarcolemma and the sarcoplasmic reticulum. In epithelial cells, NPPB has been shown to inhibit the CFTR chloride channel and the calcium-activated chloride channel.
Vorteile Und Einschränkungen Für Laborexperimente
NPPB is a potent inhibitor of chloride channels and is widely used as a tool for studying the physiological and biochemical effects of chloride channels. The advantages of using NPPB in lab experiments include its high potency, selectivity, and reversibility. However, NPPB also has some limitations for lab experiments, such as its potential toxicity, non-specific effects, and limited solubility.
Zukünftige Richtungen
NPPB has various potential future directions for scientific research. One potential direction is to study the role of chloride channels in various disease states such as cystic fibrosis, epilepsy, and cancer. Another potential direction is to develop more potent and selective inhibitors of chloride channels based on the structure of NPPB. Additionally, the development of new methods for delivering NPPB to specific tissues and cells could enhance its therapeutic potential.
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S.C2H2O4/c21-20(22)15-5-1-2-6-16(15)25(23,24)19-10-8-18(9-11-19)13-14-4-3-7-17-12-14;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDUTTKEVFWOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3939948.png)

![2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939965.png)
![N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3939986.png)

![4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939994.png)
![2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B3940000.png)


![4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3940019.png)

![N-(4-{[4-(4-ethylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3940029.png)
![N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3940040.png)
![[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940053.png)